N-Desmethyl Dovitinib

Description

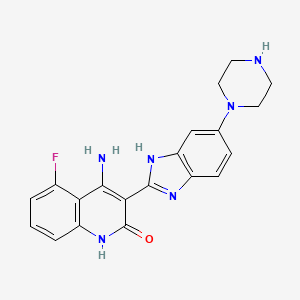

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-5-fluoro-3-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O/c21-12-2-1-3-14-16(12)18(22)17(20(28)26-14)19-24-13-5-4-11(10-15(13)25-19)27-8-6-23-7-9-27/h1-5,10,23H,6-9H2,(H,24,25)(H3,22,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUNJGIEUWMQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747550 | |

| Record name | (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668432-44-8 | |

| Record name | (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmethyldovitinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVJ3QQH95R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Dovitinib to N Desmethyl Dovitinib

The biotransformation of Dovitinib within the body predominantly occurs through oxidative metabolism, leading to the formation of several metabolites. nih.gov A principal metabolic pathway is the N-demethylation of the parent compound, which results in the formation of its major active metabolite, N-Desmethyl Dovitinib, also identified as M8 in metabolic studies. portico.org

Computational, or in silico, studies corroborate these findings, predicting a high degree of metabolic instability at the N-methyl group of the piperazine (B1678402) ring, suggesting a strong likelihood for metabolism at this site. mdpi.com Notably, the resulting this compound metabolite is not an inactive byproduct; it retains a pharmacological potency that is similar to the parent Dovitinib compound in cellular proliferation assays. portico.org

Species Specific Differences in N Desmethyl Dovitinib Formation in Preclinical Models

The formation of N-Desmethyl Dovitinib as a metabolite of Dovitinib has been observed across different species, a critical consideration in preclinical research and drug development. portico.orgnih.gov Studies utilizing liver microsomes from various species, including humans and common preclinical models, have consistently identified this compound (M8) as one of two major metabolites, the other being an N-oxide form (M9). portico.org

Despite the common pathway, the rate and extent of this compound formation can exhibit significant variability among species. portico.org This is largely attributable to the differences in the expression levels and functional activity of drug-metabolizing enzymes, particularly the cytochrome P450 isoforms, in the liver of different species such as mice, rats, dogs, and monkeys compared to humans. portico.orgnih.gov For instance, while some CYP enzymes like CYP1A1 and CYP1A2 are present across these species, others such as CYP2C9, CYP2C19, and CYP2D6 have different expression profiles, which can alter the metabolic profile of a drug. nih.gov

The bioavailability of the parent drug, Dovitinib, also varies in preclinical models, ranging from over 70% in rats and mice to as low as 20% in dogs, which can influence the subsequent formation and concentration of its metabolites. portico.org Research on the metabolism of the radiolabeled compound ¹⁴C-dovitinib has been crucial in understanding these species-specific metabolic fates. nih.govtandfonline.com

The following table summarizes the findings regarding the formation of this compound in various species based on preclinical and human metabolic studies.

Table 1: Identification of this compound in Various Species

| Species | Finding | Study Type | Reference |

|---|---|---|---|

| Human | Identified as a prominent metabolite resulting from oxidation on the methylpiperazine moiety. | In vivo (¹⁴C-dovitinib study) | nih.gov |

| Various Species (including human, monkey, rat, dog) | Identified as a major metabolite (M8) following incubation of Dovitinib with liver microsomes. | In vitro | portico.org |

| Mouse | Dovitinib demonstrated high bioavailability (>70%), with this compound identified as a major metabolite in liver microsome studies. | In vivo / In vitro | portico.org |

| Rat | Dovitinib showed high bioavailability (>70%), with this compound identified as a major metabolite in liver microsome studies. | In vivo / In vitro | portico.org |

| Dog | Dovitinib presented lower bioavailability (~20%), with this compound identified as a major metabolite in liver microsome studies. | In vivo / In vitro | portico.org |

Preclinical Pharmacological Characterization of N Desmethyl Dovitinib

Kinase Inhibition Profile of N-Desmethyl Dovitinib

The inhibitory activity of this compound against various kinases is a key aspect of its pharmacological profile. Its potency has been evaluated in the context of the activity of its parent compound, Dovitinib.

Research involving liver microsomes identified this compound as one of two major metabolites of Dovitinib. portico.org Crucially, in cell proliferation assays, this compound demonstrated a potency similar to that of Dovitinib, indicating that it is an active metabolite that retains significant biological activity. portico.org

While specific IC50 values for this compound are not detailed in the available research, its potency is reported to be similar to Dovitinib. portico.org The parent compound, Dovitinib, is a potent inhibitor of class III, IV, and V receptor tyrosine kinases. medchemexpress.comselleckchem.com It strongly inhibits FMS-like tyrosine kinase 3 (FLT3) and c-Kit with IC50 values of 1 nM and 2 nM, respectively. medchemexpress.comselleckchem.com Dovitinib also demonstrates potent activity against fibroblast growth factor receptors (FGFR1/3), vascular endothelial growth factor receptors (VEGFR1-3), and platelet-derived growth factor receptors (PDGFRα/β) with IC50 values in the low nanomolar range. medchemexpress.comselleckchem.com Its inhibitory concentration for Colony-Stimulating Factor 1 Receptor (CSF-1R) is 36 nM. medchemexpress.com

| Kinase Target | Dovitinib IC50 (nM) |

|---|---|

| FLT3 | 1 |

| c-Kit | 2 |

| FGFR1 | 8 |

| FGFR3 | 9 |

| VEGFR1 | 10 |

| VEGFR2 | 13 |

| VEGFR3 | 8 |

| PDGFRα | 27 |

| PDGFRβ | 210 |

| CSF-1R | 36 |

Specific data on the inhibition of non-receptor tyrosine kinases by this compound is not available in the provided research.

Comparative Analysis of Receptor Tyrosine Kinase (RTK) Inhibition with Dovitinib

Molecular Mechanisms of Action Beyond Kinase Inhibition

There is no specific information detailing the interaction of this compound with DNA topoisomerases. However, its parent compound, Dovitinib, has been shown to target both topoisomerase I and topoisomerase II. nih.govnih.gov Studies have demonstrated that Dovitinib can inhibit the catalytic activity of topoisomerase IIα and act as a topoisomerase II poison by stabilizing the enzyme-cleavage complex. nih.govnih.gov Furthermore, Dovitinib was found to inhibit the relaxation activity of topoisomerase I. nih.govnih.gov These actions suggest that the anticancer activity of Dovitinib may result not only from its kinase inhibition but also from its ability to target these essential DNA processing enzymes. nih.govconsensus.app

Direct evidence on how this compound modulates specific cellular signaling pathways is not present in the available literature. However, the parent compound Dovitinib is known to inhibit multiple downstream signaling pathways as a consequence of its RTK inhibition.

Dovitinib has been shown to suppress pathways crucial for cell survival and proliferation, including the RAS-RAF-MAPK and PI3K-AKT pathways. nih.gov By inhibiting receptors like FGFR, PDGFR, and VEGFR, Dovitinib effectively reduces the phosphorylation and activation of downstream effectors such as ERK1/2 and Akt. selleckchem.comnih.govnih.gov Studies have also indicated that Dovitinib can enhance bone morphogenetic protein (BMP)-2-induced osteoblast differentiation through the Smad1/5/8-mediated signaling pathway. nih.gov In some cancer models, Dovitinib treatment leads to the downregulation of phospho-STAT3, a key signaling node for cell proliferation. nih.gov

Cellular Effects and Pharmacodynamics in in vitro Models

Detailed studies elucidating the specific cellular effects and pharmacodynamics of this compound in in vitro models are limited. The majority of published research focuses on the parent drug, Dovitinib.

Specific data from preclinical studies detailing the induction of apoptosis or modulation of the cell cycle by this compound could not be identified in the reviewed literature. Research has primarily centered on the pro-apoptotic and cell cycle arrest capabilities of Dovitinib. For instance, Dovitinib has been shown to trigger a G2/M arrest in various cancer cell lines, including those from nasopharyngeal carcinoma and hepatocellular carcinoma. nih.govnih.gov In some cell types, it can also induce a G1 phase arrest. nih.gov Furthermore, Dovitinib has been observed to induce apoptosis in human breast cancer cells and multiple myeloma cells. nih.govresearchgate.net However, analogous studies specifically investigating these effects for this compound are not available.

While Dovitinib has demonstrated the ability to inhibit the proliferation of a wide range of cancer cell lines, including those from breast cancer, gastric cancer, and melanoma, specific data on the anti-proliferative activity of this compound is not available. iu.edunih.gov Studies have detailed the IC50 values of Dovitinib against various cell lines, but similar quantitative data for its N-desmethyl metabolite is not present in the available literature.

Table 1: Inhibition of Cell Proliferation by this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

This table is intended to be interactive. Data is currently unavailable.

There is a lack of specific preclinical data on the impact of this compound on angiogenesis in in vitro models. The anti-angiogenic properties of the parent compound, Dovitinib, have been documented, largely attributed to its inhibition of receptor tyrosine kinases such as VEGFR. nih.gov However, dedicated studies to characterize the potential anti-angiogenic effects of this compound have not been identified.

Table 2: Summary of in vitro Angiogenesis Assays for this compound

| Assay Type | Model System | Key Findings |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available |

This table is intended to be interactive. Data is currently unavailable.

Preclinical Efficacy and Biological Activity Studies

In vitro Efficacy in Disease Models

The in vitro profile of N-Desmethyl Dovitinib has been characterized primarily in the context of its relationship to the parent compound, Dovitinib.

This compound has been identified as a major metabolite following the incubation of Dovitinib with liver microsomes. portico.org Crucially, its activity in cell proliferation assays has been shown to be comparable to that of the parent drug, Dovitinib. portico.orgclinicaltrials.gov This suggests that it retains a potent ability to inhibit cell growth. In contrast, the other major metabolite, N-oxide Dovitinib (M9), is approximately five to ten times less active. portico.orgclinicaltrials.gov

While Dovitinib has demonstrated potent growth inhibition in cancer cell lines with specific driver mutations, such as those with FGFR3 translocations or FLT3 internal tandem duplications, detailed independent studies profiling the specific activity of this compound across a broad panel of cancer cell lines with defined kinase mutations or overexpressions are not extensively available in the reviewed literature. portico.org The existing data confirms its role as an active metabolite with similar antiproliferative strength to Dovitinib. portico.orgclinicaltrials.gov

Table 1: Comparative Potency of Dovitinib Metabolites

The parent compound, Dovitinib, was evaluated in primary cultures of hepatocytes from humans, monkeys, rats, and dogs to study its metabolism and potential for enzymatic induction. portico.org However, specific studies detailing the efficacy or biological activity of the this compound metabolite in primary tumor cell cultures are not described in the available scientific literature.

In vivo Preclinical Efficacy in Animal Models

This compound has been confirmed as one of two major metabolites present in the plasma of mice, rats, dogs, and monkeys following oral administration of Dovitinib in preclinical studies. clinicaltrials.gov

The parent compound, Dovitinib, has shown significant tumor growth inhibition and even regression in a wide array of preclinical xenograft and tumorgraft models, including those for gastric cancer, renal cell carcinoma (RCC), and gastrointestinal stromal tumors (GIST). iu.edunih.govkuleuven.be These studies establish the potent in vivo antitumor effect of Dovitinib. While this compound is a known major and active metabolite present in the plasma during these studies, dedicated in vivo experiments to specifically assess the independent tumor growth inhibition capacity of this compound have not been reported in the reviewed literature. clinicaltrials.gov

Administration of Dovitinib in animal models leads to the inhibition of its target receptor tyrosine kinases, which can be confirmed by a reduction in the phosphorylation of these targets and their downstream signaling components like ERK, STAT5, and AKT in tumor xenografts. clinicaltrials.govnih.gov Immunohistochemistry analysis of tumors from treated animals has shown reduced cell proliferation and tumor vasculature. iu.edunih.gov As an active metabolite, this compound likely contributes to these effects. However, specific studies designed to isolate and measure the impact of the this compound metabolite on these signaling pathways and biomarkers in animal tissues have not been described in the reviewed literature.

Table 2: List of Compounds Mentioned

Mechanisms of Resistance to this compound in Preclinical Settings

While specific preclinical studies focusing exclusively on resistance mechanisms to this compound are not extensively documented, its role as a major and equally potent metabolite of Dovitinib means that resistance mechanisms observed for the parent compound are of direct relevance. portico.org Preclinical investigations into Dovitinib resistance have unveiled several key mechanisms that cancer cells exploit to evade its therapeutic effects. These mechanisms primarily involve the activation of alternative signaling pathways, the development of mutations in the drug's target receptors, and potentially the action of drug efflux pumps.

A predominant mechanism of resistance to Dovitinib, a multi-kinase inhibitor targeting fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs), is the activation of bypass signaling pathways. portico.orgoaepublish.com Preclinical models have shown that cancer cells can compensate for the inhibition of one pathway by upregulating another. For instance, in FGFR3-mutant cell lines, the inhibition of FGFR3 signaling was found to be limited by the prompt upregulation of Epidermal Growth Factor Receptor (EGFR) signaling, which reactivated the downstream MAPK pathway. oncotarget.com Similarly, alterations in the PI3K-mTOR pathway are a common off-target resistance mechanism. nih.govaacrjournals.org In gastric adenocarcinoma preclinical models, the combination of Dovitinib with nab-paclitaxel showed an additive effect, suggesting that targeting multiple, distinct cellular processes can help overcome resistance. tandfonline.com This indicates that tumors can develop resistance by relying on redundant signaling cascades that are not targeted by Dovitinib.

Another significant mechanism of acquired resistance, particularly for FGFR inhibitors like Dovitinib, involves the emergence of secondary mutations within the kinase domain of the target receptor itself. oaepublish.com These "gatekeeper" mutations can prevent the drug from binding effectively, thereby restoring the receptor's kinase activity even in the presence of the inhibitor. Preclinical studies on various FGFR inhibitors have identified a spectrum of resistance mutations in the FGFR kinase domain. nih.govaacrjournals.orgnih.gov For example, mutations at the N550 and V565 residues in FGFR2 are frequently observed in cases of acquired resistance. nih.gov The development of next-generation covalent inhibitors is one strategy being explored preclinically to overcome these on-target resistance mutations. oaepublish.com

The role of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily, is a well-established mechanism of multidrug resistance in cancer. nih.govwikipedia.org These transporters actively pump chemotherapeutic agents, including many tyrosine kinase inhibitors, out of the cancer cell, reducing the intracellular drug concentration to sub-therapeutic levels. nih.gov While direct studies on this compound as a substrate for these pumps are limited, it is a common mechanism of resistance for this class of drugs. nih.gov

The tables below summarize key findings from preclinical studies on Dovitinib, which are applicable to its active metabolite, this compound.

Table 1: Preclinical Resistance Mechanisms to Dovitinib

| Resistance Mechanism | Description | Preclinical Model | Key Findings | Citation(s) |

|---|---|---|---|---|

| Bypass Signaling Activation | Upregulation of alternative signaling pathways to circumvent FGFR/VEGFR inhibition. | FGFR3-mutant cell lines | Inhibition of FGFR3 is bypassed by prompt upregulation of EGFR signaling. | oncotarget.com |

| Activation of the PI3K-mTOR pathway. | Patient-derived models (Urothelial Cancer) | Alterations in PI3K-mTOR pathway genes (e.g., TSC1/2, PIK3CA) found at progression. | nih.govaacrjournals.org | |

| On-Target Mutations | Development of secondary mutations in the FGFR kinase domain that prevent drug binding. | Patient-derived models (Cholangiocarcinoma) | Secondary mutations in the FGFR2 kinase domain are the predominant mechanism of acquired resistance. | nih.gov |

| Emergence of "gatekeeper" mutations. | Various cancer cell lines | Gatekeeper mutations in FGFR genes lead to resistance against targeted inhibitors. | oaepublish.com |

| Angiogenic Pathway Switching | Tumors switch from dependence on VEGFR signaling to FGFR signaling for angiogenesis. | Renal Cell Carcinoma Models | Upregulation of the FGF pathway is a proposed escape mechanism from VEGF-targeted therapies. | nih.govnih.gov |

Table 2: Investigated Combination Therapies to Overcome Dovitinib Resistance in Preclinical Models

| Combination Agent | Rationale | Preclinical Model | Outcome | Citation(s) |

|---|---|---|---|---|

| Nab-paclitaxel | Targets a different cellular process (mitosis) to create a multi-pronged attack. | Gastric Adenocarcinoma Xenografts | Additive effect on tumor growth inhibition and improved survival compared to monotherapy. | tandfonline.com |

| Pictilisib (PI3K inhibitor) | To block the activated PI3K/mTOR bypass pathway. | Patient-derived models (Urothelial Cancer) | Synergistic effect observed in models with PIK3CA mutations. | nih.gov |

| Gefitinib (EGFR inhibitor) | To block the activated EGFR bypass pathway. | Patient-derived models (Urothelial Cancer) | Combination was able to overcome bypass resistance mediated by EGFR activation. | nih.gov |

Structure Activity Relationship Sar and Rational Design Implications

Comparative SAR Analysis of Dovitinib and N-Desmethyl Dovitinib

Influence of N-Demethylation on Ligand-Target Interactions

This compound is a major active metabolite of Dovitinib, formed through demethylation by the cytochrome P450 enzyme CYP3A4. caymanchem.com The removal of the methyl group from the piperazine (B1678402) ring of Dovitinib to form this compound has a notable impact on its interaction with target kinases. While this compound retains a similar potency to the parent compound, Dovitinib, in cellular proliferation assays, its in vivo activity is considered to be less significant due to its lower plasma concentrations, which are only 10-15% of those of Dovitinib. caymanchem.comportico.org

Structural Determinants for Kinase Selectivity and Potency

Dovitinib is a multi-kinase inhibitor, targeting a range of receptor tyrosine kinases (RTKs) including fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs). drugbank.comcaymanchem.com Its potency and selectivity are determined by the interactions of its distinct structural motifs with the ATP-binding pocket of these kinases. nih.govfrontiersin.org The benzimidazole-quinolinone core of Dovitinib mimics the adenine (B156593) ring of ATP, forming crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov

The N-demethylation of Dovitinib to this compound does not significantly alter the core interactions responsible for its primary kinase inhibitory activity. portico.org The potency of this compound in cell proliferation assays is reported to be similar to that of Dovitinib. portico.org This suggests that the N-methyl group is not a critical determinant for the inhibition of its primary kinase targets. However, the promiscuity of Dovitinib, which binds to a large number of kinases, might be subtly modulated by this structural change. nih.gov The altered steric and electronic properties of the piperazine moiety in this compound could lead to a different off-target profile compared to the parent drug.

| Kinase | Dovitinib IC50 (nM) | Reference |

|---|---|---|

| FLT3 | 1 | abcam.com |

| c-KIT | 2 | abcam.com |

| FGFR1 | 8 | caymanchem.com |

| FGFR3 | 9 | caymanchem.com |

| VEGFR1 | 10 | caymanchem.com |

| VEGFR2 | 13 | caymanchem.com |

| VEGFR3 | 8 | caymanchem.com |

| PDGFRβ | 27 | abcam.com |

| CSF-1R | 36 | abcam.com |

Computational Chemistry and Molecular Modeling Studies

Ligand Docking and Molecular Dynamics Simulations with Target Kinases

Computational methods like molecular docking and molecular dynamics (MD) simulations are instrumental in understanding the binding modes of kinase inhibitors. frontiersin.orgrsc.org For Dovitinib and its metabolite, this compound, these studies can elucidate the subtle differences in their interactions with target kinases at an atomic level. nih.gov

Molecular docking studies can predict the preferred orientation of both compounds within the ATP-binding pocket of kinases like FGFR and VEGFR. nih.govfrontiersin.org These studies would likely show that the core benzimidazole-quinolinone scaffold of both molecules forms the key hydrogen bonds with the kinase hinge region. The piperazine ring and its substituent (methyl or hydrogen) would be positioned towards the solvent-exposed region.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to correlate the chemical structure of compounds with their biological activity. ljmu.ac.uk By developing QSAR models, it is possible to predict the activity of new, unsynthesized analogs. ljmu.ac.uknih.gov

A QSAR study comparing Dovitinib and this compound would involve calculating a variety of molecular descriptors for both compounds. These descriptors could include steric, electronic, hydrophobic, and topological properties. The difference in the value of these descriptors, particularly those related to the piperazine moiety, would be correlated with any observed differences in their kinase inhibitory potencies.

For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. researchgate.net These methods would generate 3D contour maps highlighting the regions around the molecules where steric bulk or electrostatic charge is favorable or unfavorable for activity. Such an analysis would likely indicate that while the core structure is essential for activity, modifications at the N-piperazine position can fine-tune potency and selectivity.

Implications for Analog Design and Medicinal Chemistry Efforts

The structure-activity relationship of Dovitinib and its N-desmethyl metabolite provides valuable insights for the design of new kinase inhibitors. slideshare.net The fact that N-demethylation does not abolish activity suggests that the N-piperazine position is a suitable point for modification to optimize the drug's properties. portico.org

Medicinal chemists can leverage this information to design analogs with improved pharmacokinetic profiles, such as increased metabolic stability or oral bioavailability. For instance, replacing the methyl group with other small alkyl or functional groups could modulate the compound's lipophilicity and metabolic susceptibility. The goal would be to identify a substituent that maintains or improves the desired kinase inhibitory profile while minimizing off-target effects and metabolic liabilities. slideshare.net

Furthermore, understanding the role of the N-methyl group can aid in the design of "soft drugs" or "prodrugs." A prodrug strategy could involve designing a molecule that is converted to the active N-desmethyl form in a controlled manner within the body. Conversely, a soft drug approach might involve designing an analog that is readily metabolized to an inactive form after exerting its therapeutic effect, thereby reducing potential toxicity.

Advanced Analytical Methodologies for N Desmethyl Dovitinib Research

Development and Validation of Bioanalytical Assays for Preclinical Samples

The development and validation of bioanalytical methods are foundational to pharmacokinetic and toxicokinetic studies. scispace.comiajps.com These processes ensure that the method for quantifying an analyte in a biological matrix like plasma or tissue is reliable and reproducible for its intended use. scispace.com For N-Desmethyl Dovitinib, as with its parent compound, this involves rigorous testing of parameters such as selectivity, accuracy, precision, and stability. europa.eubebac.at

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technology for the quantitative analysis of this compound in preclinical samples due to its high sensitivity and specificity. nih.gov This technique allows for the precise measurement of the metabolite even at low concentrations in complex biological matrices like plasma. nih.gov

Validated methods for the parent compound, Dovitinib, provide a framework for the analysis of its N-desmethyl metabolite. A typical assay involves protein precipitation to extract the analyte from the plasma sample. nih.govnih.gov Chromatographic separation is then achieved on a C18 analytical column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution such as ammonium (B1175870) formate, which helps in achieving better ionization and peak shape. nih.govnih.govresearchgate.net

Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion mode with electrospray ionization (ESI). nih.govresearchgate.net The system is set to monitor specific mass-to-charge (m/z) transitions for the analyte and the internal standard in what is known as Multiple Reaction Monitoring (MRM), which enhances the specificity of the detection. nih.govnih.gov While specific transitions for this compound would be determined during method development, a validated method for Dovitinib used MRM transitions of m/z 393→337 and 393→309. nih.govnih.govresearchgate.net

The validation of such methods, guided by regulatory bodies like the FDA, ensures their reliability. nih.govnih.gov Key validation parameters include linearity, sensitivity, accuracy, precision, and stability.

Table 1: Representative LC-MS/MS Method Parameters and Validation Results for a Related Compound (Dovitinib) This table is based on a validated method for the parent compound, Dovitinib, and is representative of the approach used for its metabolites.

| Parameter | Details | Finding/Result | Reference |

|---|---|---|---|

| Chromatography | |||

| Column | Analytical C18 (50 x 2.1 mm, 1.8 µm) | Effective separation of analyte and internal standard | nih.govnih.gov |

| Mobile Phase | 10 mM Ammonium Formate : Acetonitrile (68:32, v/v), pH 4.3 | Good peak shape and retention | nih.govnih.gov |

| Flow Rate | 0.3 mL/min | Stable and consistent elution | nih.govnih.gov |

| Mass Spectrometry | |||

| Ionization Mode | Electrospray Ionization (ESI), Positive | High ionization efficiency for the analyte | nih.gov |

| MRM Transitions | Dovitinib: 393→337, 393→309 | High specificity and sensitivity | nih.govnih.gov |

| Validation | |||

| Linearity Range | 5–500 ng/mL | Coefficient of determination (r²) ≥ 0.9998 | nih.gov |

| LLOQ | 4.72 ng/mL | Method is sensitive for pharmacokinetic studies | nih.gov |

| Intra-day Accuracy & Precision | 97.24% recovery, 1.32% RSD | Within accepted limits of FDA guidelines | nih.gov |

| Inter-day Accuracy & Precision | 97.99% recovery, 0.54% RSD | Demonstrates method reproducibility | nih.gov |

| Recovery | ~98% | High and consistent extraction efficiency | nih.gov |

Application of Stable Isotope-Labeled this compound as Internal Standards

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative bioanalysis by LC-MS/MS. kcasbio.comscispace.com For the analysis of this compound, a deuterated version such as this compound-[d8] is an ideal choice. biocompare.com

An SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). kcasbio.comlgcstandards.com This near-identical chemical nature ensures that it behaves in the same way as the analyte during sample preparation, chromatography, and ionization. lgcstandards.comvivanls.com By adding a known quantity of the SIL internal standard to each sample before processing, it can accurately correct for variability in extraction recovery and for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample. kcasbio.comlgcstandards.com This leads to significantly improved accuracy and precision in the final concentration measurement. kcasbio.com While structural analogues can be used, they may not co-elute perfectly or experience the exact same matrix effects, making SIL standards superior for robust and reliable assay performance. scispace.com

Techniques for in vitro Metabolic Stability and Reaction Phenotyping Studies

Understanding the metabolic fate of this compound is crucial for predicting its clearance and potential for drug-drug interactions. These investigations are typically performed using in vitro systems. if-pan.krakow.pl

Metabolic stability is assessed by incubating the compound with liver fractions, such as human liver microsomes (HLMs) or hepatocytes, which contain the primary drug-metabolizing enzymes. nuvisan.comresearchgate.net The rate at which the compound disappears over time is measured, typically by LC-MS/MS. researchgate.net From this data, key pharmacokinetic parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. if-pan.krakow.plmdpi.com For instance, a study on the parent drug Dovitinib in HLMs determined its in vitro t½ to be 15.48 minutes and its intrinsic clearance to be 52.39 mL/min/kg, classifying it as a drug with a moderate extraction ratio. mdpi.comnih.gov Similar studies are essential for characterizing this compound.

Reaction phenotyping aims to identify the specific enzymes responsible for a compound's metabolism. visikol.comenamine.net This is critical for predicting drug-drug interactions, where one drug might inhibit or induce the enzymes that metabolize another. enamine.netwcrj.net The primary enzymes involved in the metabolism of most drugs belong to the Cytochrome P450 (CYP) superfamily. dynamed.commdpi.commdpi.com Studies on Dovitinib have identified that it is metabolized mainly by CYP1A1/2 and to a lesser extent by CYP3A4, CYP2C8, and CYP2D6. aacrjournals.org Since this compound is formed via N-demethylation, a common CYP-mediated reaction, it is highly probable that one or more of these isoforms are involved. dynamed.commdpi.com

Two common approaches for reaction phenotyping are:

Recombinant Human CYPs: The compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to see which ones are capable of metabolizing it. enamine.netnih.govbioivt.com

Chemical Inhibition in HLMs: The compound is incubated in pooled human liver microsomes in the presence of specific chemical inhibitors for each major CYP isoform. enamine.netbioivt.comxenotech.com A significant reduction in metabolism in the presence of a specific inhibitor points to that enzyme's involvement. enamine.net

Table 2: Common In Vitro Systems and Approaches for Metabolic Studies

| Technique/System | Purpose | Key Information Gained | Reference |

|---|---|---|---|

| Human Liver Microsomes (HLMs) | Metabolic Stability & Reaction Phenotyping | Contains a rich source of Phase I enzymes (CYPs). Used to determine t½, CLint, and identify metabolizing enzymes via inhibition assays. | if-pan.krakow.plnuvisan.commdpi.com |

| Hepatocytes | Metabolic Stability & Reaction Phenotyping | Considered the "gold standard" as they contain both Phase I and Phase II enzymes and cofactors, offering a more complete metabolic picture. | nuvisan.comvisikol.com |

| Recombinant CYP Enzymes | Reaction Phenotyping | Incubation with individual, specific CYP isoforms to directly identify which enzymes are capable of metabolizing the compound. | enamine.netnih.govbioivt.com |

| Chemical Inhibitors | Reaction Phenotyping | Used with HLMs or hepatocytes to pinpoint the contribution of specific CYP enzymes to the overall metabolism of the compound. | enamine.netbioivt.com |

Advanced Imaging Techniques for Preclinical Distribution Studies

Advanced imaging techniques allow for the non-invasive, real-time visualization of a compound's distribution and activity within a living organism, providing crucial information that cannot be obtained from plasma analysis alone. nih.govuantwerpen.be For this compound, these preclinical methods can help understand its accumulation in target tissues (tumors) versus non-target organs.

Positron Emission Tomography (PET) is a highly sensitive nuclear imaging technique that can track the biodistribution of a radiolabeled molecule. nih.govfrontiersin.org To apply this to this compound, the molecule would need to be synthesized with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.gov For example, a PET study using [¹¹C]-N-desmethyl-loperamide successfully measured the function of drug transporters in the lungs of rats, demonstrating the feasibility of using N-desmethylated metabolites as PET tracers. meduniwien.ac.at A similar approach with a radiolabeled this compound could provide quantitative data on its uptake and retention in tumors and other organs over time. researchgate.netcam.ac.uk

Magnetic Resonance Imaging (MRI) is another powerful, non-invasive technique that offers excellent soft-tissue contrast. nih.gov While MRI does not directly track the drug molecule itself, techniques like Dynamic Contrast-Enhanced MRI (DCE-MRI) can measure pharmacodynamic effects. DCE-MRI assesses tumor blood flow and vascular permeability. aacrjournals.org In a clinical study of the parent drug, Dovitinib, DCE-MRI showed a dose-dependent decrease in these parameters, providing an early indication of the drug's anti-angiogenic effect. aacrjournals.org Such a technique could be used in preclinical models to assess the downstream biological effects of this compound at its site of action. snmjournals.org

These advanced imaging methods, often used in co-clinical trial settings with patient-derived xenograft (PDX) models, help bridge the gap between preclinical findings and clinical outcomes. snmjournals.orgnih.gov

Future Directions and Research Gaps in the Preclinical Understanding of N Desmethyl Dovitinib

Exploration of Undiscovered Preclinical Targets and Off-Target Activities

N-Desmethyl Dovitinib is known to be a major metabolite of Dovitinib and possesses a potency similar to its parent compound in cell proliferation assays. portico.org Dovitinib itself is recognized as a promiscuous kinase inhibitor, binding to a significant portion of the human kinome. nih.gov This broad activity profile suggests that this compound may also interact with a wide array of kinases and other enzymes. A critical research gap exists in comprehensively mapping the target profile of this compound beyond the primary targets of Dovitinib, which include FGFR, VEGFR, and PDGFR. portico.orgnih.govdrugbank.com

Future preclinical studies should employ large-scale kinase profiling panels to identify novel, high-affinity targets of this compound. nih.gov Furthermore, investigating its binding to non-kinase ATP-dependent enzymes, such as topoisomerases, could reveal unexpected mechanisms of action, as has been demonstrated for Dovitinib. nih.gov The potential for off-target activities that could lead to unforeseen toxicities or therapeutic benefits remains largely unexplored. frontiersin.orgresearchgate.net Computational approaches, such as Off-Target Safety Assessment (OTSA), could be utilized to predict potential off-target interactions and guide experimental validation. frontiersin.org A thorough understanding of its target and off-target landscape is essential for predicting both its efficacy and potential liabilities.

Investigation of this compound's Role in Modulating Tumor Microenvironment Components (Preclinical)

The tumor microenvironment (TME) is a complex ecosystem of tumor cells, immune cells, stromal cells, and extracellular matrix components that significantly influences cancer progression and therapeutic response. frontiersin.orgfrontiersin.org While Dovitinib has been shown to impact the TME, particularly through its anti-angiogenic effects, the specific contributions of this compound to this modulation are not well defined. nih.goviu.edu

Future preclinical research should focus on dissecting the effects of this compound on key TME components. This includes its impact on immune cell populations such as T-cells, myeloid-derived suppressor cells (MDSCs), and tumor-associated macrophages (TAMs). frontiersin.orgfrontiersin.orgoatext.com Studies should investigate whether this compound can alter the cytokine and chemokine milieu within the TME to favor an anti-tumor immune response. frontiersin.org Furthermore, its effects on cancer-associated fibroblasts (CAFs) and the extracellular matrix, which can act as barriers to drug delivery and immune cell infiltration, warrant investigation. oatext.comnih.gov Understanding these interactions is crucial for developing effective combination therapies that leverage both the direct anti-tumor effects of this compound and its ability to modulate the TME.

Development of Novel Preclinical Models for Mechanistic Studies

The limitations of traditional preclinical models, such as long-established cancer cell lines, in predicting clinical outcomes are well-documented. nih.govresearchgate.net These models often fail to recapitulate the molecular and cellular heterogeneity of human tumors. nih.gov To better understand the mechanisms of action of this compound, there is a pressing need for more sophisticated preclinical models.

The development and utilization of patient-derived tumorgraft models, which have been shown to retain the key characteristics of the original tumor, would provide a more clinically relevant platform for evaluating the efficacy of this compound. nih.govresearchgate.net These models can also be used to study mechanisms of resistance and to identify predictive biomarkers of response. Additionally, the creation of novel cell lines derived from treatment-naïve patients can serve as valuable tools for studying drug sensitivity and resistance mechanisms in a controlled in vitro setting. amegroups.org Three-dimensional (3D) culture systems that better mimic the in vivo tumor architecture should also be employed to study the effects of this compound on cell-cell and cell-matrix interactions. amegroups.org

Integration of Omics Data (e.g., Proteomics, Metabolomics) for Comprehensive Preclinical Characterization

A comprehensive understanding of the biological effects of this compound requires a systems-level approach. Integrating various "omics" technologies, such as proteomics and metabolomics, can provide a more holistic view of the cellular response to this compound. mdpi.commpg.denih.gov

Future preclinical studies should utilize proteomic analysis to identify changes in protein expression and post-translational modifications in cancer cells treated with this compound. mdpi.comnih.gov This can help to elucidate the downstream signaling pathways affected by the drug. Metabolomic profiling can reveal alterations in cellular metabolism, providing insights into how this compound impacts key metabolic pathways that are often dysregulated in cancer. mdpi.comnih.govfrontiersin.org By combining these omics datasets with genomic and transcriptomic data, researchers can construct detailed molecular profiles of drug response and identify novel biomarkers and therapeutic targets. plos.org This integrative approach will be instrumental in building a comprehensive preclinical characterization of this compound.

Synergistic Effects of this compound in Preclinical Combination Therapies

The future of cancer therapy likely lies in the rational combination of targeted agents. Given that this compound shares a similar potency with its parent compound, which has been investigated in various combination therapies, exploring the synergistic potential of the metabolite is a logical next step. portico.orgnih.goviu.edu

Preclinical studies should be designed to evaluate the synergistic or additive effects of this compound when combined with other anti-cancer agents. For instance, combining it with chemotherapy agents like nab-paclitaxel has shown promise for Dovitinib and could be explored for the metabolite. nih.goviu.edu Furthermore, given its potential to modulate the TME, combining this compound with immunotherapies, such as immune checkpoint inhibitors, could enhance anti-tumor immunity. frontiersin.org Preclinical models, particularly patient-derived tumorgrafts, would be invaluable for testing these combinations and identifying the most promising strategies for clinical translation. nih.govresearchgate.net

Advanced Preclinical Toxicology for Mechanistic Understanding

Advanced preclinical toxicology studies should go beyond standard safety assessments and aim to elucidate the molecular mechanisms underlying any observed toxicities. This could involve using in vitro models with specific cell types to investigate target organ toxicities, such as hepatotoxicity or cardiotoxicity. researchgate.net Mechanistic studies could explore whether any off-target activities identified through profiling contribute to toxicity. Understanding the toxicological profile of this compound at a mechanistic level will be crucial for predicting and managing potential adverse events in a clinical setting.

Elucidation of Potential Epigenetic Modulation by this compound

Epigenetic alterations, such as DNA methylation and histone modifications, play a critical role in cancer development and progression. nih.govspandidos-publications.commdpi.com The field of "epidrugs," which target these epigenetic mechanisms, is a rapidly growing area of cancer research. nih.govmdpi.com There is currently a significant gap in our knowledge regarding the potential of this compound to modulate epigenetic processes.

Q & A

Q. How can researchers enhance the reproducibility of this compound’s pharmacokinetic studies across laboratories?

- Methodological Answer : Standardize protocols for bioanalytical assays (e.g., FDA Guidance for Industry on Bioanalytical Method Validation). Share raw datasets and analysis scripts via repositories like Figshare or Zenodo. Use certified reference materials (e.g., NIST-traceable standards) for calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.